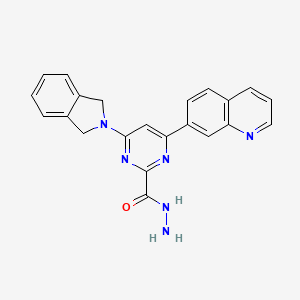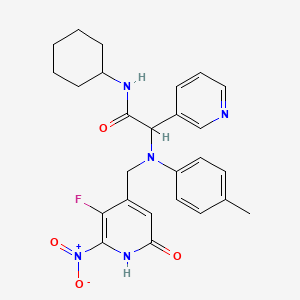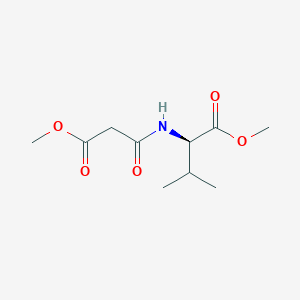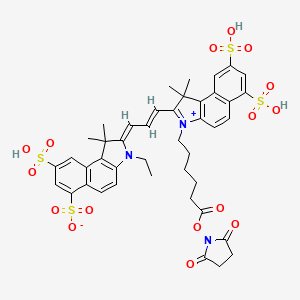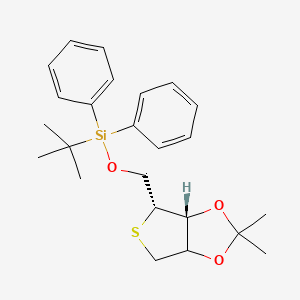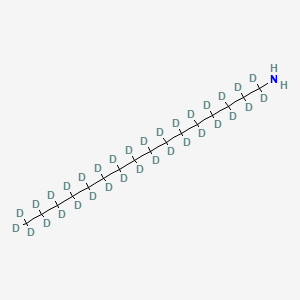![molecular formula C16H20O6 B12393397 Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
Mono[2-(carboxymethyl)hexyl] Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono[2-(carboxymethyl)hexyl] Phthalate-d4: is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in scientific research as a tracer or marker due to its stable isotopic labeling. It is a derivative of phthalic acid and is often utilized in studies related to pharmacokinetics and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid, where deuterium atoms are incorporated. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding how different enzymes interact with phthalate esters and their derivatives .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotopic labeling makes it an ideal candidate for such studies .
Industry: In the industrial sector, this compound is used in the development of new materials and products, particularly in the field of plastics and polymers. It helps in studying the degradation and stability of these materials .
Wirkmechanismus
The mechanism of action of Mono[2-(carboxymethyl)hexyl] Phthalate-d4 involves its interaction with various enzymes and metabolic pathways. The deuterium atoms in the compound make it resistant to certain metabolic processes, allowing researchers to track its movement and transformation within biological systems. This helps in identifying specific molecular targets and pathways involved in the metabolism of phthalate esters .
Vergleich Mit ähnlichen Verbindungen
Mono[2-(ethylhexyl)] Phthalate: A non-deuterated analog used in similar research applications.
Di(2-ethylhexyl) Phthalate: Another phthalate ester commonly used as a plasticizer.
Mono[2-(carboxymethyl)hexyl] Phthalate: The non-deuterated version of the compound.
Uniqueness: Mono[2-(carboxymethyl)hexyl] Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
Eigenschaften
Molekularformel |
C16H20O6 |
|---|---|
Molekulargewicht |
312.35 g/mol |
IUPAC-Name |
2-[2-(carboxymethyl)hexoxycarbonyl]-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/i4D,5D,7D,8D |
InChI-Schlüssel |
CCNOZWPVQWCJFK-YBNXMSKUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CCCC)CC(=O)O)[2H])[2H] |
Kanonische SMILES |
CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
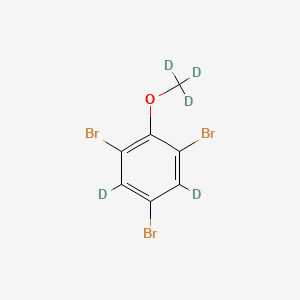
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
